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Compound of Interest

Compound Name: 5-Bromo-6-chloronicotinaldehyde

CAS No.: 71702-00-6

Cat. No.: B1290164 Get Quote

Executive Summary
This technical guide provides a definitive spectroscopic analysis of 5-Bromo-6-
chloronicotinaldehyde (CAS: 119865-66-8 / 199296-34-5), a critical heterocyclic building

block in the synthesis of next-generation kinase inhibitors, including the BCR-ABL1 inhibitor

Asciminib.

Precise characterization of this intermediate is essential due to the regiochemical sensitivity of

pyridine halogenation. This guide details the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) signatures, providing researchers with a self-

validating analytical framework.

Structural Context & Numbering
Correct structural assignment is the prerequisite for spectral interpretation. The pyridine ring is

numbered starting from the nitrogen atom (

).

Position 1: Nitrogen (N)

Position 2: Proton (
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)

Position 3: Aldehyde group (-CHO)

Position 4: Proton (

)

Position 5: Bromine (-Br)[1][2][3][4][5][6][7]

Position 6: Chlorine (-Cl)[3][4][5][8][9]

This specific substitution pattern (5-Br, 6-Cl) creates a unique electronic environment where the

protons at C2 and C4 are magnetically distinct but coupled through a meta-relationship (

).

Mass Spectrometry (MS): The Isotopic Fingerprint
Mass spectrometry provides the most immediate confirmation of the halogenation state. For 5-
Bromo-6-chloronicotinaldehyde (

), the presence of one bromine and one chlorine atom generates a distinct isotopic cluster.

Theoretical Isotope Distribution
Bromine (

:

): ~1:1 ratio.

Chlorine (

:

): ~3:1 ratio.

This combination results in a characteristic M : M+2 : M+4 pattern with approximate intensities

of 3 : 4 : 1.
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MS Data Table (EI/ESI+)
Ion m/z (Nominal) Composition

Relative Intensity
(Approx)

Molecular Ion (M) 219 75%

M + 2 221 + 100% (Base Peak)

M + 4 223 25%

Fragment (M-H) 218/220/222 Loss of Aldehyde H Variable

Fragment (M-CO) 191/193/195
Loss of Carbon

Monoxide
High

Fragmentation Logic (DOT Visualization)
The following diagram illustrates the primary fragmentation pathway observed in Electron

Impact (EI) ionization.

Molecular Ion [M]+
m/z 219/221/223

Acylium Ion [M-H]+
m/z 218/220/222- H• (alpha-cleavage)

Pyridine Carbocation [M-CO]+
m/z 191/193/195

- CO (decarbonylation)
Halogen Radical Loss

(Br• or Cl•)
Fragmentation

Click to download full resolution via product page

Caption: Primary fragmentation pathways for 5-Bromo-6-chloronicotinaldehyde under EI

conditions.

Infrared Spectroscopy (IR): Functional Group
Validation
IR spectroscopy is the rapid-check method for reaction completion (e.g., oxidation of alcohol to

aldehyde).
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Key Absorption Bands

Functional Group
Wavenumber (

)
Intensity Assignment

Aldehyde C=O 1700 - 1720 Strong

Carbonyl stretching

vibration. Distinctive

for aldehyde.[9]

Aldehyde C-H 2750 & 2850 Weak

Fermi doublet (C-H

stretch). Critical to

distinguish from

ketones.

Pyridine Ring 1550 - 1590 Medium
C=C / C=N ring

stretching modes.

C-Cl / C-Br 600 - 800 Medium/Strong

Halogen-Carbon

stretching (Fingerprint

region).

Diagnostic Tip: If the starting material (alcohol) is present, a broad O-H stretch at 3200-3400

will be visible. Pure aldehyde should lack this band.

NMR Spectroscopy: Structural Connectivity
NMR provides the definitive proof of regiochemistry. The 5-Br, 6-Cl substitution pattern leaves

protons only at positions 2 and 4.

Proton NMR ( ) - 400 MHz in or
The spectrum is characterized by two aromatic singlets (showing fine meta-coupling) and one

aldehyde singlet.
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Proton
Shift (

, ppm)
Multiplicity

Coupling (

, Hz)

Assignment
Logic

-CHO 10.0 - 10.2 Singlet (s) -
Deshielded

aldehyde proton.

H-2 8.8 - 9.0 Doublet (d)

Most deshielded

aromatic proton.

Adjacent to N

and ortho to

CHO.

H-4 8.4 - 8.6 Doublet (d)

Deshielded by

CHO and Br.

Meta to H-2.

Note: In lower resolution instruments, H-2 and H-4 may appear as singlets. The coupling is a

long-range meta-coupling (

).

Carbon NMR ( ) - 100 MHz

Carbon
Shift (

, ppm)
Type Assignment

C=O 188 - 192 Quaternary Carbonyl carbon.

C-2 152 - 155 CH
Alpha to Nitrogen,

highly deshielded.

C-6 150 - 154 Quaternary Attached to Cl and N.

C-4 138 - 142 CH Beta to Nitrogen.

C-3 130 - 135 Quaternary Attached to CHO.

C-5 120 - 125 Quaternary
Attached to Br (Heavy

atom effect shields C).
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Experimental Protocols
To ensure data integrity ("Trustworthiness"), follow these standardized preparation protocols.

NMR Sample Preparation
Solvent Selection: Use DMSO-

for highest solubility and resolution of acidic/aldehyde protons.

is acceptable but may require filtration if the compound is not fully soluble.

Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

Reference: Ensure solvent contains TMS (0.00 ppm) or reference residual DMSO peak (2.50

ppm).

Acquisition: Run at least 16 scans for

to resolve the fine meta-coupling between H2 and H4.

Synthesis & Impurity Workflow
The following diagram outlines the critical path for synthesis and where spectroscopic checks

are mandatory to avoid carryover of the alcohol intermediate.
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5-Bromo-6-chloronicotinic Acid

Reduction
(BH3 or mixed anhydride/NaBH4)

Intermediate:
5-Bromo-6-chloropyridin-3-yl-methanol

Oxidation
(MnO2 or Swern)

Target:
5-Bromo-6-chloronicotinaldehyde

QC Check:
IR (No OH), 1H NMR (CHO peak)

Fail (OH present)

Pass

Click to download full resolution via product page

Caption: Synthesis workflow highlighting the critical oxidation step where spectroscopic

validation is required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1290164#spectroscopic-data-nmr-ir-
mass-spec-for-5-bromo-6-chloronicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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